molecular formula C25H17F2N3O2S B2565023 N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866811-28-1

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No.: B2565023
CAS No.: 866811-28-1
M. Wt: 461.49
InChI Key: DGNQNWLBFBHTLB-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoroaniline and 4-fluorobenzaldehyde. These intermediates undergo various reactions, including condensation, cyclization, and thiolation, to form the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, fluorinated compounds are often studied for their potential as enzyme inhibitors or receptor ligands. This compound may be investigated for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated aromatic rings and sulfanyl group play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
  • **N-(4-Chlorophenyl)-2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
  • **N-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its fluorinated aromatic rings, which confer enhanced chemical stability and biological activity compared to non-fluorinated analogs

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O2S/c26-17-7-5-15(6-8-17)23-29-24-20(13-16-3-1-2-4-21(16)32-24)25(30-23)33-14-22(31)28-19-11-9-18(27)10-12-19/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNQNWLBFBHTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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